REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:5]([C:20]#[N:21])=[C:6]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[NH:7][C:8]=1[C:9]([F:12])([F:11])[F:10].Br[CH2:23]Cl.[CH2:25]([OH:27])[CH3:26]>O1CCCC1>[Br:3][C:4]1[C:5]([C:20]#[N:21])=[C:6]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)[N:7]([CH2:23][O:27][CH2:25][CH3:26])[C:8]=1[C:9]([F:12])([F:11])[F:10] |f:0.1|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(NC1C(F)(F)F)C1=CC=C(C=C1)Cl)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred at 63°-65° C. for another 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
heated to 63°-65° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The concentrate is dispersed in a mixture of water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The concentrate is dispersed in hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5°-10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtercake is washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N(C1C(F)(F)F)COCC)C1=CC=C(C=C1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |